2,5-Dichloro-1,8-naphthyridine

Overview

Description

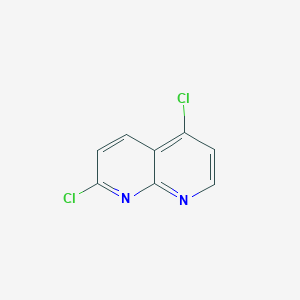

2,5-Dichloro-1,8-naphthyridine (CAS 91870-15-4) is a halogenated derivative of the 1,8-naphthyridine scaffold, a bicyclic heteroaromatic compound containing two nitrogen atoms at positions 1 and 6. Its molecular formula is C₈H₄Cl₂N₂, with a molecular weight of 199.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1,8-naphthyridine typically involves the chlorination of 1,8-naphthyridine. One common method is the reaction of 1,8-naphthyridine with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form naphthyridine N-oxides.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted naphthyridines.

Oxidation: Formation of naphthyridine N-oxides.

Reduction: Formation of dihydro derivatives.

Scientific Research Applications

2,5-Dichloro-1,8-naphthyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial and anticancer agents.

Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloro-1,8-naphthyridine Isomers

2,6-Dichloro-1,8-naphthyridine (CAS 1260898-43-8) shares the same molecular formula but differs in chlorine substitution at position 6 instead of 3. While both isomers have comparable molecular weights and halogen content, steric and electronic differences likely influence reactivity. For example:

- Synthetic Accessibility : 2,5-Dichloro derivatives are synthesized via direct chlorination or coupling reactions , whereas 2,6-isomers may require regioselective methods.

- Biological Activity: Chlorine position affects interactions with biological targets. For instance, amino-substituted 1,8-naphthyridines with substituents at position 2 (e.g., compound 5a in ) exhibit potent urease inhibition (IC₅₀ ~0.5 mM), suggesting that substitution patterns near nitrogen centers modulate enzyme binding .

Amino-Substituted 1,8-Naphthyridines

Amino derivatives, such as 2-acetylamino-7-hydroxymethyl-1,8-naphthyridine (compound 4 in ), demonstrate enhanced biological activity compared to halogenated analogs. For example:

- Urease Inhibition: Amino-1,8-naphthyridine derivatives (e.g., 5a-c) exhibit IC₅₀ values comparable to thiourea (a reference inhibitor), with 5a showing maximum inhibitory activity at 0.5 mM .

- Mechanistic Differences: Unlike this compound, amino derivatives likely inhibit urease via reversible interactions with enzyme active sites, whereas chloro derivatives may engage in irreversible covalent modifications, as seen in benzoquinone analogs .

Pyrimidine and Benzoquinone Analogs

4,6-Dichloro-2-phenylpyrimidine (CAS 35170-93-5, similarity index 0.80 to this compound) shares structural motifs but lacks the fused bicyclic system of naphthyridines . This difference reduces π-conjugation and may limit applications in metal coordination chemistry, a key feature of 1,8-naphthyridines .

DCBQ irreversibly inhibits urease via thiol modification (second-order rate constant: 0.053 (μM·min)⁻¹) . Chlorination enhances inhibitory potency in benzoquinones (1,4-benzoquinone < DCBQ < tetrachloro-1,4-benzoquinone) , a trend that may extrapolate to naphthyridines but requires validation.

Functionalized 1,8-Naphthyridines

- Styryl Derivatives : 2-Styryl-1,8-naphthyridines, synthesized via sp³ C–H functionalization , exhibit extended π-systems for optoelectronic applications, a niche less explored for dichloro derivatives.

- Methyl/Acetamide Derivatives : N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide demonstrates halogen’s role in modulating solubility and intermolecular interactions, critical for crystallography and drug design .

Biological Activity

2,5-Dichloro-1,8-naphthyridine is a derivative of the 1,8-naphthyridine family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-tubercular effects, and potential applications in drug development.

Chemical Structure and Properties

This compound features a naphthyridine core with two chlorine substituents at the 2 and 5 positions. This structural modification influences its interaction with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that 1,8-naphthyridine derivatives exhibit significant antimicrobial properties. In particular:

- Antibacterial Effects : Studies have shown that compounds like this compound can enhance the activity of fluoroquinolone antibiotics against resistant strains of bacteria. For instance, when combined with norfloxacin and lomefloxacin, the minimum inhibitory concentrations (MICs) of these antibiotics were significantly reduced against strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antibacterial mechanism is believed to involve the inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription. This aligns with findings that naphthyridine derivatives can bind to these enzymes and inhibit their function .

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of 1,8-naphthyridine derivatives:

- In Vitro Efficacy : Compounds derived from this family have demonstrated potent activity against Mycobacterium tuberculosis. For example, some derivatives have reported MIC values as low as 0.19 μM against the H37Rv strain .

- Comparative Analysis : The anti-tubercular activity is often compared with existing treatments to evaluate efficacy. A notable compound showed a MIC of 6.25 μg/mL against multidrug-resistant strains .

Research Findings and Case Studies

Potential Applications in Drug Development

The promising biological activities of this compound derivatives make them candidates for further research in drug development:

- Combination Therapies : The ability to enhance antibiotic efficacy suggests potential for combination therapies in treating resistant bacterial infections.

- Targeted Drug Design : Understanding the structure-activity relationship (SAR) can guide the design of new compounds with optimized efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-dichloro-1,8-naphthyridine, and how are they optimized for purity and yield?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols. A key approach includes:

- Skraup Reaction : Starting with malic acid and 2,6-diaminopyridine in concentrated sulfuric acid to form intermediate hydroxylated derivatives (e.g., 2-amino-7-hydroxy-1,8-naphthyridine), followed by diazotization and hydrolysis to yield dihydroxy precursors .

- Chlorination : Treatment with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux conditions to substitute hydroxyl groups with chlorine atoms .

- Purification : Recrystallization from ethanol or dichloromethane to achieve >98% purity. Yield optimization requires precise stoichiometric ratios and controlled reaction temperatures (e.g., 80–100°C for chlorination).

Key Data :

- Typical yield for chlorination step: ~87% .

- Purity verification: Elemental analysis (C, H, N) and mass spectrometry (MS) for molecular ion confirmation .

Q. What physicochemical properties of this compound are critical for experimental design?

Methodological Answer: Critical properties include:

- Solubility : Sparingly soluble in water (0.28 g/L), requiring polar aprotic solvents (e.g., DMSO, DMF) for biological assays .

- Thermal Stability : Melting point (m.p.) and decomposition temperature (e.g., m.p. 151–153°C for structurally similar derivatives) .

- Spectroscopic Data :

- NMR : H and C NMR for structural confirmation (e.g., aromatic proton signals at δ 7.5–9.0 ppm).

- MS : Molecular ion peak at m/z 199.04 (C₈H₄Cl₂N₂) .

Key Data :

- Density: 1.486 g/cm³; Boiling point: 300.4±37.0°C .

Q. Which biological assays are suitable for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer Screening : MTT assay on cell lines (e.g., MCF7 breast cancer cells) with IC₅₀ calculations .

- Enzyme Inhibition : Kinetic studies (e.g., urease inhibition via Wilson-Kitz analysis) using time-dependent inactivation assays .

Key Data :

Advanced Research Questions

Q. How can synthetic challenges (e.g., harsh conditions, low yields) in this compound synthesis be addressed?

Methodological Answer:

- Eco-Friendly Catalysis : Replace metal catalysts with organocatalysts (e.g., piperidine in ethanol) for Knoevenagel condensation, achieving >70% yield under mild conditions (50°C, 6 hours) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) and improve regioselectivity .

- Precursor Optimization : Use readily available substrates (e.g., 2-methyl-1,8-naphthyridine) to avoid rare intermediates .

Key Challenges :

Q. How can mechanistic insights into this compound’s bioactivity be obtained?

Methodological Answer:

- Kinetic Analysis : Use pseudo-first-order kinetics to determine inactivation rate constants (e.g., for urease inhibition) .

- Molecular Docking : Simulate interactions with target proteins (e.g., CB2 receptors) using AutoDock Vina to identify binding motifs .

- Thiol Reactivity Assays : Probe enzyme thiol groups with DTNB (Ellman’s reagent) to confirm covalent modification .

Key Finding :

- Irreversible inhibition via chlorine substitution at enzyme thiols, as shown for analogous quinones .

Q. How should researchers resolve contradictory data in stability or bioactivity studies?

Methodological Answer:

- Decomposition Monitoring : Track photolysis/hydrolysis using UV-Vis spectroscopy (e.g., absorbance at 300 nm for DCBQ) and correlate with DPPH scavenging activity .

- Control Experiments : Compare light-exposed vs. dark-stored samples to isolate degradation effects .

- Multi-Method Validation : Cross-validate results using Folin-Ciocalteu (total reducing capacity) and enzyme activity assays .

Key Contradiction :

- DPPH scavenging may overestimate antioxidant activity due to radical-induced decomposition .

Q. What strategies enhance the stability of this compound during storage?

Methodological Answer:

- Storage Conditions : Protect from light (amber vials) and moisture (desiccants) at –20°C .

- Stabilizers : Add antioxidants (e.g., BHT) to slow oxidation .

- Periodic Reanalysis : Use HPLC every 6 months to monitor purity .

Key Data :

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

Methodological Answer:

- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, Br) at positions 2 and 5 to enhance electrophilicity and thiol reactivity .

- Heterocyclic Fusion : Extend conjugation (e.g., dibenzo[b,h][1,6]naphthyridine) to improve binding affinity for DNA targets .

- Pharmacophore Modeling : Identify critical motifs (e.g., 10-methoxy group) for anti-cancer activity using QSAR .

Key SAR Finding :

- Chlorination increases inhibitory potency (1,4-benzoquinone < DCBQ < tetrachloro-1,4-benzoquinone) .

Properties

IUPAC Name |

2,5-dichloro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTNCJSJGKRLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=CC(=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575200 | |

| Record name | 2,5-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91870-15-4 | |

| Record name | 2,5-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.